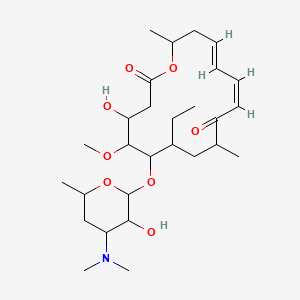

5-O-Desosaminylplatenolide

Description

5-O-Desosaminylplatenolide is a glycoside antibiotic classified under the aminoglycoside family . Aminoglycosides are characterized by their amino-modified sugar (glycone) moieties linked to a cyclitol or aminocyclitol ring. These compounds primarily target bacterial protein synthesis by binding to the 30S ribosomal subunit, inducing mRNA misreading and inhibiting translocation .

Properties

CAS No. |

66996-43-8 |

|---|---|

Molecular Formula |

C28H47NO8 |

Molecular Weight |

525.7 g/mol |

IUPAC Name |

(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-ethyl-4-hydroxy-5-methoxy-9,16-dimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |

InChI |

InChI=1S/C28H47NO8/c1-8-20-14-17(2)22(30)13-11-9-10-12-18(3)35-24(32)16-23(31)27(34-7)26(20)37-28-25(33)21(29(5)6)15-19(4)36-28/h9-11,13,17-21,23,25-28,31,33H,8,12,14-16H2,1-7H3/b10-9+,13-11- |

InChI Key |

PKRBCWQDXCULFS-LTCRFSFDSA-N |

SMILES |

CCC1CC(C(=O)C=CC=CCC(OC(=O)CC(C(C1OC2C(C(CC(O2)C)N(C)C)O)OC)O)C)C |

Isomeric SMILES |

CCC1CC(C(=O)/C=C\C=C\CC(OC(=O)CC(C(C1OC2C(C(CC(O2)C)N(C)C)O)OC)O)C)C |

Canonical SMILES |

CCC1CC(C(=O)C=CC=CCC(OC(=O)CC(C(C1OC2C(C(CC(O2)C)N(C)C)O)OC)O)C)C |

Synonyms |

5-O-desosaminylplatenolide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Aminoglycosides

Aminoglycosides share a core structure of amino sugars linked to a hexose nucleus. Below is a comparative table highlighting key features:

Key Differences :

- Structural Variability: 5-O-Desosaminylplatenolide’s desosamine moiety distinguishes it from gentamicin and kanamycin, which feature deoxystreptamine cores. This structural difference may influence binding affinity to ribosomal targets .

- Clinical Status: Unlike gentamicin and kanamycin, 5-O-Desosaminylplatenolide lacks well-documented clinical applications, suggesting it remains in preclinical or early-phase trials .

Comparison with Macrolides: 5-O-Desosaminylerythronolide Derivatives

Despite naming similarities, 5-O-Desosaminylplatenolide (aminoglycoside) and 5-O-Desosaminylerythronolide derivatives (macrolides) belong to distinct antibiotic classes.

5-O-Desosaminylerythronolide ():

- Class: Macrolide, derived from erythronolide (14-membered lactone ring).

- Modifications : Includes 3'-N-methylation and 6-O-methylation to enhance stability and activity .

- Mechanism : Binds 50S ribosomal subunit, blocking peptidyl transferase .

Functional Implications :

- Resistance Profiles: Aminoglycosides face resistance via acetyltransferases, whereas macrolides encounter methylase-mediated resistance.

- Therapeutic Use: Macrolides like erythromycin derivatives are preferred for community-acquired pneumonia, while aminoglycosides are reserved for severe infections due to nephrotoxicity risks .

Research Findings and Gaps

- 5-O-Desosaminylplatenolide: Limited data on its pharmacokinetics, toxicity, or efficacy in vivo.

- Macrolide Derivatives : highlights synthetic optimization (e.g., 6-O-methylation) to improve antimicrobial potency and reduce susceptibility to esterase degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.